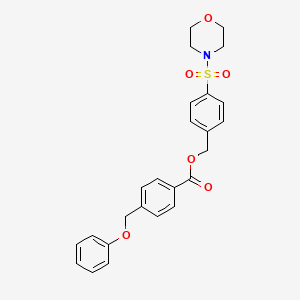![molecular formula C24H23NO5S B3531927 4-(Benzylsulfonyl)benzyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B3531927.png)
4-(Benzylsulfonyl)benzyl 2-[(2-phenylacetyl)amino]acetate
Descripción general
Descripción
4-(Benzylsulfonyl)benzyl 2-[(2-phenylacetyl)amino]acetate is an organic compound that features a benzylsulfonyl group attached to a benzyl moiety, which is further connected to a 2-[(2-phenylacetyl)amino]acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonyl)benzyl 2-[(2-phenylacetyl)amino]acetate typically involves multiple steps. One common approach is to start with the benzylation of a sulfonyl chloride, followed by the introduction of the 2-[(2-phenylacetyl)amino]acetate group through an amide bond formation. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylsulfonyl)benzyl 2-[(2-phenylacetyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.
Aplicaciones Científicas De Investigación
4-(Benzylsulfonyl)benzyl 2-[(2-phenylacetyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzylsulfonyl)benzyl 2-[(2-phenylacetyl)amino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenylacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzylsulfonylbenzyl N-[4-(acetylamino)benzoyl]glycinate
- 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles
Uniqueness
4-(Benzylsulfonyl)benzyl 2-[(2-phenylacetyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c26-23(15-19-7-3-1-4-8-19)25-16-24(27)30-17-20-11-13-22(14-12-20)31(28,29)18-21-9-5-2-6-10-21/h1-14H,15-18H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDHTOUXNSNBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3531850.png)
![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3531853.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B3531868.png)


![4-(Benzylsulfonyl)benzyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B3531889.png)

![N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3531902.png)
![2-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3531911.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(6-methyl-2-pyridinyl)glycinamide](/img/structure/B3531918.png)
![2-(4-chlorophenoxy)-2-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3531925.png)
![N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLPROPANAMIDE](/img/structure/B3531945.png)
